![molecular formula C11H11ClN2 B1472645 2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole CAS No. 1622297-05-5](/img/structure/B1472645.png)
2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole
Overview
Description
Imidazole derivatives are a class of compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities . They are key components in functional molecules used in various everyday applications .
Synthesis Analysis
The synthesis of imidazole derivatives has seen significant advances in recent years . A common method involves the cyclization of amido-nitriles, which can be achieved under mild conditions and is tolerant of a variety of functional groups .
Molecular Structure Analysis
Imidazole is a heterocyclic compound, and its structure can be analyzed using techniques such as X-ray diffraction . The molecule is approximately planar, with the maximum deviation from the least-squares imidazole plane being very small .
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For instance, a base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed .
Physical And Chemical Properties Analysis
Imidazole is a solid at room temperature, with a melting point range of 86 - 90 °C . It has a pKaH of 7.1, acting as a strong base .
Scientific Research Applications
Antitumor Activity
Benzimidazole derivatives, including compounds structurally related to 2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole, have been extensively reviewed for their antitumor activities. Research indicates that derivatives such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown promise in preclinical testing stages for their potential antitumor properties. These compounds are of interest both for new antitumor drug discovery and for the synthesis of compounds with diverse biological activities (Iradyan, M., Iradyan, N., Arsenyan, F., Stepanyan, G. M., 2009).
Central Nervous System Applications
The modification of benzimidazoles, along with imidazoles and imidazothiazoles, has been studied for their potential applications in treating central nervous system (CNS) diseases. Literature suggests that the azole group common to these classes may contribute to some of their CNS effects, offering pathways to develop more potent CNS drugs. This is due to the structural versatility of these compounds, which allows for a range of pharmacological activities including agonistic, antagonistic, and mixed effects on CNS receptors (Saganuwan, S., 2020).
Antioxidant Capacity
In the context of evaluating antioxidant capacities, the ABTS/PP decolorization assay has been a focal point of study, indicating that benzimidazole derivatives can participate in antioxidant mechanisms. This involves various reaction pathways, including the potential formation of coupling adducts with antioxidants. Such insights underscore the chemical flexibility of benzimidazole compounds in contributing to antioxidant activities, which is critical for mitigating oxidative stress-related pathologies (Ilyasov, I., Beloborodov, V., Selivanova, I., Terekhov, R., 2020).
Antimicrobial Activities
Benzimidazole derivatives, including those structurally related to this compound, have been reviewed for their antimicrobial properties. The compound imidazole, from which benzimidazole derivatives are conceptually extended, serves as a raw material in manufacturing anti-fungal and bactericidal drugs. This highlights the antimicrobial potency of benzimidazole compounds, suggesting a broad spectrum of utility in combating microbial infections (American Journal of IT and Applied Sciences Research, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Imidazole and its derivatives continue to be a rich source of chemical diversity and are of strategic importance in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . They are being deployed in a wide range of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
2-chloro-1-(cyclopropylmethyl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-11-13-9-3-1-2-4-10(9)14(11)7-8-5-6-8/h1-4,8H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUBFZLCBCJCSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=CC=CC=C3N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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